molecular formula C28H20N2O6 B11364639 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11364639
M. Wt: 480.5 g/mol
InChI Key: BKEXTKDQLLWLLE-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2,3-dihydro-1,4-benzodioxin-6-yl intermediate: This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.

    Synthesis of 1-benzofuran-3-yl intermediate: This involves the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne in the presence of a palladium catalyst.

    Formation of the oxazole ring: This step involves the condensation of an α-haloketone with an amide in the presence of a base.

    Coupling of intermediates: The final step involves the coupling of the previously synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide may be investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic devices.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of aromatic and heterocyclic rings, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and allows for its use in a wide range of applications.

Properties

Molecular Formula

C28H20N2O6

Molecular Weight

480.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C28H20N2O6/c1-16-6-8-17(9-7-16)26(31)27-25(19-4-2-3-5-21(19)35-27)29-28(32)20-15-23(36-30-20)18-10-11-22-24(14-18)34-13-12-33-22/h2-11,14-15H,12-13H2,1H3,(H,29,32)

InChI Key

BKEXTKDQLLWLLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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